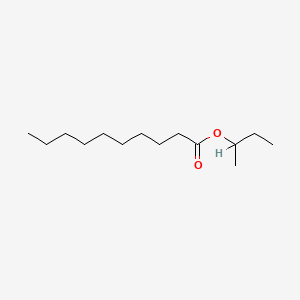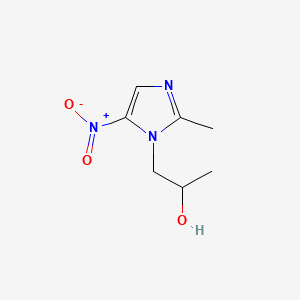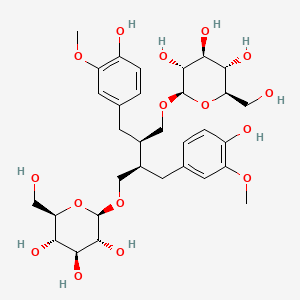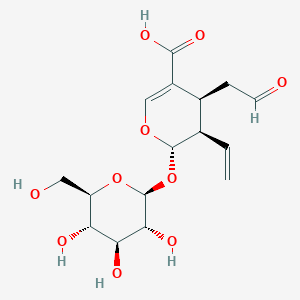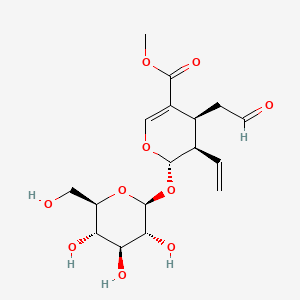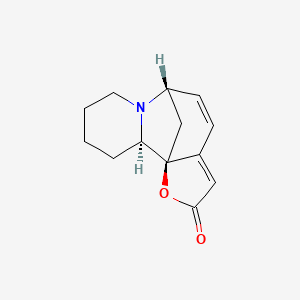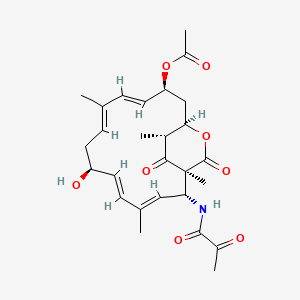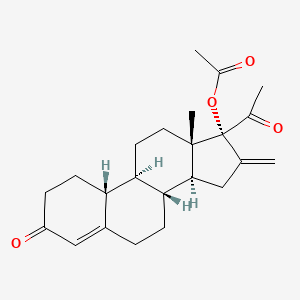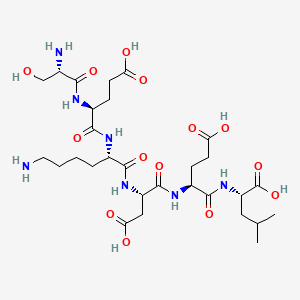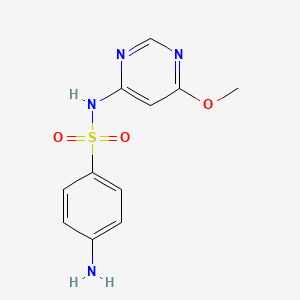
スルファモノメトキシン
概要
説明
Sulfamonomethoxine is a long-acting sulfonamide antibiotic. It is effective against a wide range of bacteria, including Streptococcus species, Staphylococcus species, Escherichia coli, Shigella species, and some strains of Proteus species. Additionally, it is active against Neisseria gonorrhoeae, Neisseria meningitides, Chlamydia species, Toxoplasma gondii, and Plasmodium . Sulfamonomethoxine is rapidly absorbed from the gastrointestinal tract and penetrates the blood-brain barrier. It is known for its relatively low toxicity and is used to inhibit the synthesis of folic acid in bacteria, thereby suppressing bacterial DNA replication .
科学的研究の応用
作用機序
Target of Action
Sulfamonomethoxine, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and replication .
Mode of Action
Sulfamonomethoxine acts as a competitive inhibitor of dihydropteroate synthetase . By blocking this critical step in the folic acid synthesis pathway, Sulfamonomethoxine effectively starves the bacteria of the components required for their growth and replication . This mechanism is bacteriostatic, meaning it inhibits the growth of bacteria rather than killing them outright .
Biochemical Pathways
The primary biochemical pathway affected by Sulfamonomethoxine is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, Sulfamonomethoxine prevents the conversion of para-aminobenzoic acid to dihydrofolic acid, a precursor to folic acid . This disruption leads to a deficiency in folic acid, which is essential for bacterial DNA synthesis and cell division .
Pharmacokinetics
While specific pharmacokinetic data for Sulfamonomethoxine is limited, studies on similar sulfonamides suggest that these compounds generally exhibit good absorption and distribution within the body . The rate of absorption and elimination can vary significantly between species . For instance, in eels, Sulfamonomethoxine is assimilated slowly and cleared very slowly, while in yellowtail, it is well distributed to the tissues and cleared quickly .
Result of Action
The primary result of Sulfamonomethoxine’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, Sulfamonomethoxine effectively halts bacterial DNA synthesis, preventing the bacteria from multiplying . This makes it an effective treatment for various bacterial infections.
Action Environment
The efficacy and stability of Sulfamonomethoxine can be influenced by various environmental factors. For instance, studies have shown that the degradation of Sulfamonomethoxine in aqueous environments can be enhanced using UV illumination and Oxone, a powerful oxidizing agent . Additionally, the presence of certain metals, such as copper, can also affect the degradation of Sulfamonomethoxine .
生化学分析
Biochemical Properties
Sulfamonomethoxine acts as a competitive inhibitor of dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and reproduction . By inhibiting this enzyme, Sulfamonomethoxine effectively blocks the production of folic acid, thereby suppressing bacterial DNA replication .
Cellular Effects
Sulfamonomethoxine has been shown to have significant effects on various types of cells. For instance, in fish species such as yellowtail, rainbow trout, and eel, it has been found to be efficacious in the treatment of various bacterial diseases . In Nile tilapia, it has been observed to cause shifts in the gut microbiota in response to different doses .
Molecular Mechanism
The molecular mechanism of Sulfamonomethoxine involves its binding to the enzyme dihydropteroate synthetase, thereby inhibiting the synthesis of folic acid . This results in the suppression of bacterial DNA replication, effectively limiting the growth and proliferation of bacteria .
Temporal Effects in Laboratory Settings
The effects of Sulfamonomethoxine have been observed to change over time in laboratory settings. For instance, in a study involving microbial fuel cells, it was found that Sulfamonomethoxine shock negatively affects power generation performance initially, but with extended operation, the performance gradually improves .
Dosage Effects in Animal Models
The effects of Sulfamonomethoxine have been observed to vary with different dosages in animal models. For instance, in Nile tilapia, microbial shifts in the intestines were observed in response to different doses of Sulfamonomethoxine .
Metabolic Pathways
Sulfamonomethoxine undergoes metabolism in the body, with N4-acetylated metabolites being the major metabolites, and glucuronic acid conjugates being the minor metabolites . A double conjugated metabolite, the glucuronic acid conjugate of N4-acetylsulfamonomethoxine, was also found .
Transport and Distribution
In edible fish species such as yellowtail, rainbow trout, and eel, Sulfamonomethoxine was found to be well distributed to the tissues . The absorption parameters of Sulfamonomethoxine in eel were substantially different from those in rainbow trout and yellowtail .
Subcellular Localization
Given its mode of action, it can be inferred that it likely localizes to the cytoplasm where it interacts with the enzyme dihydropteroate synthetase to exert its antibacterial effects .
準備方法
The synthesis of sulfamonomethoxine typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-4-pyrimidinamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反応の分析
Sulfamonomethoxine undergoes various chemical reactions, including:
Oxidation: It can be degraded by advanced oxidation processes such as UV/Oxone and iron-copper catalyst-activated persulfate. .
Reduction: The compound can be reduced under specific conditions, although detailed studies on its reduction are limited.
Substitution: Sulfamonomethoxine can undergo substitution reactions where functional groups in the molecule are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include persulfate, UV light, and various catalysts. The major products formed from these reactions are typically simpler organic molecules and inorganic compounds .
類似化合物との比較
Sulfamonomethoxine is similar to other sulfonamide antibiotics such as sulfadiazine, sulfadoxine, and sulfadimethoxine. These compounds share a common mechanism of action by inhibiting dihydropteroate synthetase and preventing folic acid synthesis. sulfamonomethoxine is unique in its long-acting properties and broad-spectrum activity against various bacterial and protozoal pathogens .
Similar Compounds
- Sulfadiazine
- Sulfadoxine
- Sulfadimethoxine
- Dapsone
- Sulfalene
Each of these compounds has specific applications and varying degrees of efficacy, but they all function through a similar mechanism of action .
特性
IUPAC Name |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPXPUYPYQKQCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045351 | |
| Record name | Sulfamonomethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-83-3 | |
| Record name | Sulfamonomethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamonomethoxine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001220833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sulfamonomethoxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757862 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfamonomethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfamonomethoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFAMONOMETHOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U700P169W2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




